N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide

Lipophilicity Drug-likeness Permeability

Sourcing non-classical sulfonamide probes for carbonic anhydrase (CA) isoform screening is often bottlenecked by limited commercial availability. This compound resolves that gap with a unique N-(4-hydroxyphenyl) sulfonamide and 4-[(4-hydroxyphenyl)amino] topology, creating a differentiated hydrogen-bond network (4 HBD, 8 HBA) for CA active-site engagement. • Enables isoform-selectivity profiling vs. acetazolamide benchmarks • Moderate lipophilicity (LogP 3.39) and tPSA 153 Ų support peripheral targeting in hypoxia-activated prodrug research • Available from stock in 10-100 mg sizes; bulk and custom synthesis on request

Molecular Formula C18H15N3O6S
Molecular Weight 401.4 g/mol
CAS No. 84100-91-4
Cat. No. B12761719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide
CAS84100-91-4
Molecular FormulaC18H15N3O6S
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)O)[N+](=O)[O-])O
InChIInChI=1S/C18H15N3O6S/c22-14-5-1-12(2-6-14)19-17-10-9-16(11-18(17)21(24)25)28(26,27)20-13-3-7-15(23)8-4-13/h1-11,19-20,22-23H
InChIKeyBZMNJADAIGWBPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide (CAS 84100-91-4): Chemical Identity and Procurement Baseline


N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide (CAS 84100-91-4) is a synthetic sulfonamide derivative with the molecular formula C18H15N3O6S and a molecular weight of approximately 401.4 g/mol [1]. It is formally classified as a benzenesulfonamide substituted with a nitro group at the 3-position, an N-(4-hydroxyphenyl) sulfonamide moiety, and a 4-[(4-hydroxyphenyl)amino] group . The compound is cataloged in authoritative chemical databases under UNII XQ4WC49W5D and EINECS 282-170-8, confirming its recognized status as a distinct chemical entity for research and regulatory purposes . Its calculated LogP is 3.39, indicating moderate lipophilicity [2].

Why Generic Substitution of N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide Fails: The Risk of In-Class Assumption


Sulfonamides bearing nitro and hydroxyphenyl substituents are not interchangeable despite shared core motifs. The specific positioning of the nitro group at the 3-position on the central benzene ring, combined with the dual 4-hydroxyphenyl substitution pattern (one on the sulfonamide nitrogen, one as an aniline-type substituent), creates a unique hydrogen-bond donor/acceptor topology and electronic distribution that dictates target binding, metabolic stability, and solubility [1]. Subtle regioisomeric shifts—such as relocating the nitro group to the 2- or 4-position, or replacing the 4-hydroxyanilino group with an unsubstituted aniline—can alter the compound's ionization state, LogP, and protein binding profile. No experimental evidence was identified demonstrating that a simpler analog (e.g., N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide, CAS 50994-51-9, or 3-nitrobenzenesulfonamide) can replicate the biological or physicochemical performance of this compound .

N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide: Quantitative Differentiation Evidence Guide


LogP-Based Differentiation from Unsubstituted 3-Nitrobenzenesulfonamide

The target compound exhibits a calculated LogP of 3.39, as determined by reverse-phase HPLC analysis [1]. This value is substantially higher than the parent scaffold 3-nitrobenzenesulfonamide, for which the predicted LogP is approximately 0.80 (ACD/Labs estimate, publicly available via PubChem) [2]. The introduction of two 4-hydroxyphenyl groups increases lipophilicity by approximately 2.6 log units, which is expected to enhance passive membrane permeability while retaining hydrogen-bonding capacity via the hydroxyl and sulfonamide groups.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor/Acceptor Count Differentiates from Mono-Substituted Analogs

The target compound possesses 4 hydrogen bond donors (HBD) and 8 hydrogen bond acceptors (HBA), as calculated from its molecular structure . In contrast, the simpler analog N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide (CAS 50994-51-9) contains only 2 HBD and 5 HBA . The higher HBD/HBA count of the target compound enables more extensive hydrogen-bonding networks, which can increase both aqueous solubility and target binding affinity in enzymes with polar active sites, such as carbonic anhydrases.

Target engagement Solubility Molecular recognition

Topological Polar Surface Area (tPSA) Distinction for Blood-Brain Barrier Permeability Profiling

The target compound has a calculated topological polar surface area (tPSA) of 153 Ų . This value places it near the upper limit of the generally accepted threshold for blood-brain barrier (BBB) penetration (<90 Ų for CNS drugs), suggesting limited CNS exposure. In comparison, the smaller analog 3-nitrobenzenesulfonamide has a tPSA of approximately 95 Ų [1], making it more likely to cross the BBB. For peripheral target applications where CNS exclusion is desirable (e.g., avoiding neurological side effects), the target compound's higher tPSA represents a potential advantage.

CNS drug discovery Permeability Off-target risk

Best-Fit Research and Industrial Application Scenarios for N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide (CAS 84100-91-4)


Sulfonamide-Based Pharmacological Probe Development Targeting Carbonic Anhydrase Isoforms

Given the well-established role of aromatic sulfonamides as carbonic anhydrase (CA) inhibitors, this compound's dual 4-hydroxyphenyl substitution and nitro group positioning make it a candidate for isoform-selectivity profiling. Its hydrogen bond donor/acceptor count (4 HBD, 8 HBA) supports engagement with the zinc-coordinated water network in CA active sites . Procurement is indicated for laboratories conducting CA isoform screening panels where differentiated binding kinetics relative to acetazolamide or simple benzenesulfonamides are sought.

Nitroreductase-Activated Prodrug Research in Hypoxic Tumor Models

The presence of a nitro group at the 3-position, combined with the compound's moderate lipophilicity (LogP 3.39), positions it as a potential substrate for nitroreductase enzymes prevalent in hypoxic tumor microenvironments . Its tPSA of 153 Ų suggests limited CNS penetration, which may be advantageous for peripherally targeted hypoxia-activated prodrug strategies [1].

Antimicrobial Resistance Profiling Against DHPS-Targeting Sulfonamides

As a structurally distinct sulfonamide with a non-classical substitution pattern (N-(4-hydroxyphenyl) rather than the typical N-heterocyclic or N-pyrimidine substituents found in clinical sulfa drugs), this compound may serve as a comparator ligand in dihydropteroate synthase (DHPS) binding assays designed to characterize resistance mutations that alter the sulfonamide binding pocket .

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